molecular formula C18H20N4OS B6990203 3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole

3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B6990203
M. Wt: 340.4 g/mol
InChI Key: GIBWHFYNXNOZFW-UHFFFAOYSA-N
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Description

3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, a thietane ring, and an oxadiazole ring. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3,5-dimethylpyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Attachment of the Phenyl Group: The next step involves the alkylation of the pyrazole ring with a benzyl halide to introduce the phenyl group.

    Formation of the Thietane Ring: The thietane ring is introduced through a cyclization reaction involving a suitable thiol and an alkyl halide.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a nitrile oxide to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazole: Lacks the thietane ring.

    3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of the thietane ring.

Uniqueness

The presence of the thietane ring in 3-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased ring strain and reactivity, which are not observed in similar compounds. This makes it particularly interesting for studies involving ring-opening reactions and the development of new synthetic methodologies.

Properties

IUPAC Name

3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-5-(thietan-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-6-13(2)22(20-12)9-14-4-3-5-16(7-14)18-19-17(23-21-18)8-15-10-24-11-15/h3-7,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBWHFYNXNOZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C3=NOC(=N3)CC4CSC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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